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Compound of Interest

Compound Name: 3,5-Dimethylanisole

Cat. No.: B1630441 Get Quote

A Spectroscopic Showdown: 3,5-
Dimethylanisole vs. 3,5-Dimethylphenol
In the realm of aromatic compounds, subtle structural modifications can lead to significant shifts

in spectroscopic signatures. This guide provides a detailed comparative analysis of 3,5-
Dimethylanisole and 3,5-dimethylphenol, two closely related molecules differing only by a

methyl ether versus a hydroxyl group. This comparison is crucial for researchers in drug

development and organic synthesis for unambiguous identification and characterization.

Executive Summary
This report presents a head-to-head spectroscopic comparison of 3,5-Dimethylanisole and

3,5-dimethylphenol. Key differences are observed in their Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) profiles, primarily arising from the presence of the

acidic proton and the differing electronic effects of the methoxy and hydroxyl groups. The

ultraviolet-visible (UV-Vis) spectra, while broadly similar, exhibit subtle shifts in absorption

maxima.

Data Presentation: Spectroscopic Comparison
The following tables summarize the key quantitative spectroscopic data for 3,5-
Dimethylanisole and 3,5-dimethylphenol.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Compound
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

3,5-

Dimethylanisole
6.65 s 2H

Ar-H (ortho to

OCH₃)

6.58 s 1H
Ar-H (para to

OCH₃)

3.78 s 3H -OCH₃

2.31 s 6H Ar-CH₃

3,5-

Dimethylphenol
6.59 s 2H

Ar-H (ortho to

OH)

6.52 s 1H
Ar-H (para to

OH)

4.65 br s 1H -OH

2.27 s 6H Ar-CH₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
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Compound Chemical Shift (δ) ppm Assignment

3,5-Dimethylanisole 159.8 Ar-C (ipso to OCH₃)

139.1 Ar-C (ipso to CH₃)

120.3 Ar-C (para to OCH₃)

112.5 Ar-C (ortho to OCH₃)

55.1 -OCH₃

21.4 Ar-CH₃

3,5-Dimethylphenol 155.5 Ar-C (ipso to OH)

139.5 Ar-C (ipso to CH₃)

121.5 Ar-C (para to OH)

113.1 Ar-C (ortho to OH)

21.3 Ar-CH₃

Table 3: Infrared (IR) Spectroscopy Data (Liquid Film/KBr Pellet)

Compound Wavenumber (cm⁻¹)
Functional Group
Assignment

3,5-Dimethylanisole 3000-2850
C-H stretch (aromatic and

aliphatic)

1600, 1470 C=C stretch (aromatic)

1250-1000 C-O stretch (aryl ether)

3,5-Dimethylphenol 3600-3200 (broad) O-H stretch (phenolic)

3100-3000 C-H stretch (aromatic)

2950-2850 C-H stretch (aliphatic)

1600, 1475 C=C stretch (aromatic)

1300-1200 C-O stretch (phenol)
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Table 4: Mass Spectrometry (Electron Ionization)

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

3,5-Dimethylanisole 136 121, 106, 91, 77

3,5-Dimethylphenol 122 107, 94, 77

Table 5: UV-Visible Spectroscopy Data (in Ethanol)

Compound λmax (nm)

3,5-Dimethylanisole ~273, ~279

3,5-Dimethylphenol ~274, ~281

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the solid sample (3,5-dimethylphenol) or 10-

20 µL of the liquid sample (3,5-Dimethylanisole) was dissolved in approximately 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.[1]

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition: The spectrum was acquired with a spectral width of 16 ppm, an

acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were

accumulated for a good signal-to-noise ratio.

¹³C NMR Acquisition: The spectrum was acquired with a spectral width of 250 ppm, an

acquisition time of 1 second, and a relaxation delay of 2 seconds. A proton-decoupled pulse

sequence was used. 1024 scans were accumulated.
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Data Processing: The raw data were Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the

residual CDCl₃ signal at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation:

3,5-Dimethylanisole (Liquid): A single drop of the neat liquid was placed between two

polished sodium chloride (NaCl) plates to form a thin capillary film.[2][3]

3,5-Dimethylphenol (Solid): Approximately 1-2 mg of the solid was finely ground with about

100 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then

pressed into a transparent pellet using a hydraulic press.[2][4]

Instrumentation: Spectra were recorded on a Fourier-Transform Infrared (FT-IR)

spectrometer.

Acquisition: The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the

empty sample compartment (for the KBr pellet) or clean NaCl plates was recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Samples were introduced via a gas chromatograph (GC) coupled to the

mass spectrometer. A dilute solution of each compound (~1 mg/mL) in dichloromethane was

prepared, and 1 µL was injected into the GC.

Instrumentation: An electron ionization (EI) mass spectrometer was used.

Ionization: The ionization energy was set to 70 eV.[5]

Mass Analysis: The mass analyzer scanned a mass-to-charge (m/z) range of 40-400 amu.

Data Acquisition: The total ion chromatogram and mass spectra of the eluting peaks were

recorded.
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UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Stock solutions of each compound were prepared in ethanol at a

concentration of approximately 1 mg/mL. These were then diluted to achieve an absorbance

reading between 0.1 and 1.0 AU.

Instrumentation: A dual-beam UV-Vis spectrophotometer was used.

Acquisition: The spectrum was scanned from 200 to 400 nm. A cuvette containing pure

ethanol was used as the reference.[6][7] The baseline was corrected using the reference

cuvette before scanning the samples.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic comparison of the two isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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